(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
CAS No.: 1217838-84-0
Cat. No.: VC6320434
Molecular Formula: C14H17NO3
Molecular Weight: 247.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217838-84-0 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.294 |
| IUPAC Name | (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
| Standard InChI | InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1 |
| Standard InChI Key | FBKXGYIYIKDCSB-GFCCVEGCSA-N |
| SMILES | CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Introduction
Overview of the Compound
The chemical name "(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid" suggests:
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Chirality: The "(2R)" indicates a specific stereochemical configuration at the second carbon atom.
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Structural Features:
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A methyl group at the fourth carbon.
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An isoindoline moiety (a bicyclic structure containing a nitrogen atom).
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A carboxylic acid functional group.
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This compound likely belongs to a class of chiral molecules that may be studied for biological or pharmaceutical applications.
Potential Applications
Compounds with similar structures are often explored for:
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Pharmaceutical Activity: Isoindoline derivatives are known for their potential in drug discovery, including anti-inflammatory, anticancer, and antimicrobial properties.
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Biological Targeting: Chiral molecules are significant in medicinal chemistry due to their enantiospecific interactions with biological systems.
Research Approach
To study this compound in detail:
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Synthesis: Investigate synthetic pathways using asymmetric catalysis or chiral precursors.
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Characterization: Use techniques such as:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Mass Spectrometry (MS) for molecular weight determination.
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Infrared Spectroscopy (IR) for functional group analysis.
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Biological Evaluation: Test its activity against specific enzymes or receptors.
Data Table Example
While no specific data is available for this compound, a typical characterization table might look like this:
| Property | Data |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | ~221.25 g/mol |
| Melting Point | TBD |
| Optical Rotation () | TBD |
| Solubility | Soluble in organic solvents |
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